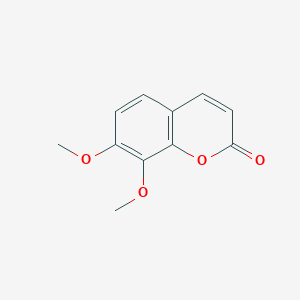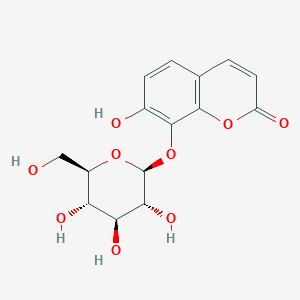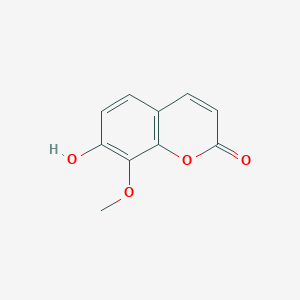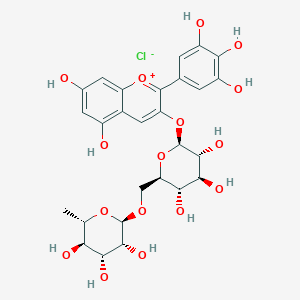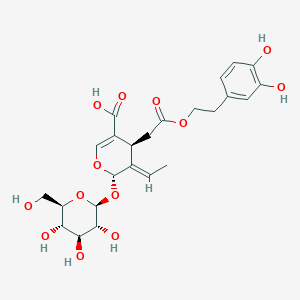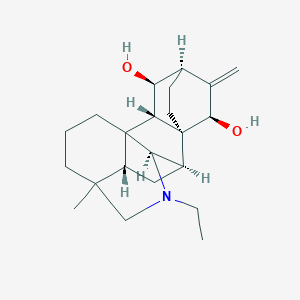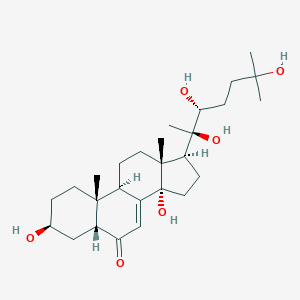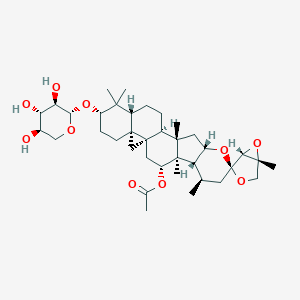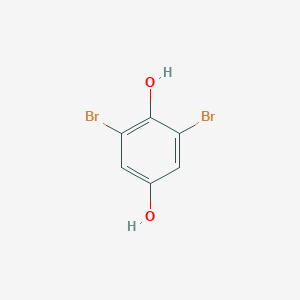
2,6-Dibromohydroquinone
概要
説明
2,6-Dibromohydroquinone is a chemical compound with the molecular formula C6H4Br2O2 . It is also known by other names such as 2,6-Dibromo-1,4-benzenediol .
Synthesis Analysis
The synthesis of 2,6-Dibromohydroquinone involves several steps from 1,4-benzoquinone to form 2,5-diamine-3,6-dibromohydroquinone, which is condensed with 4-butylbenzoyl chloride and later with thiophen-2-ylmagnesium bromide through Kumada coupling reactions .
Molecular Structure Analysis
The molecular structure of 2,6-Dibromohydroquinone consists of 6 carbon atoms, 4 hydrogen atoms, 2 bromine atoms, and 2 oxygen atoms . The average mass is 267.903 Da and the monoisotopic mass is 265.857788 Da .
Chemical Reactions Analysis
In the context of catabolic genes, 2,6-Dibromohydroquinone is a highly toxic intermediate produced from 3,5-dibromo-4-hydroxybenozate (DBHB) by OdcA . OdcB further metabolizes 2,6-Dibromohydroquinone .
Physical And Chemical Properties Analysis
2,6-Dibromohydroquinone has a density of 2.3±0.1 g/cm3, a boiling point of 283.0±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 54.3±3.0 kJ/mol and a flash point of 124.9±25.9 °C .
科学的研究の応用
Pharmaceutical Research Applications
2,6-Dibromohydroquinone (DBH) has been identified as a novel metabolite in the bioactivation pathway of certain drugs, such as Benzbromarone (BBR). Cytochrome P450 2C9 is responsible for forming DBH, which has been shown to be cytotoxic in liver cells. This discovery is significant for understanding drug toxicity and designing safer pharmaceutical compounds .
Environmental Science Applications
In environmental science, DBH plays a role in the detoxification of harmful intermediates. For example, a LysR-type transcriptional activator, OdcR, strongly activates transcription for the detoxification of DBH. This is crucial for the catabolism of toxic compounds like 3,5-dibromo-4-hydroxybenozate (DBHB) in certain bacterial strains .
Chemical Synthesis Applications
DBH is used as a precursor in the synthesis of complex organic compounds. For instance, it is involved in the synthesis of benzobisoxazole–thiophene derivatives through multi-step reactions that include condensation and Kumada coupling reactions. These derivatives have potential applications in creating new materials with unique properties .
作用機序
Mode of Action
It’s known that the compound can undergo redox reactions, which may influence its interaction with its targets .
Biochemical Pathways
2,6-Dibromohydroquinone has been identified as a reactive metabolite of many brominated phenolic environmental pollutants . It’s formed by cytochrome P450 2C9
Pharmacokinetics
It’s known that the compound can be metabolized in rat and human liver microsomal systems .
Result of Action
It’s suggested that the compound and its metabolites may be cytotoxic .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,6-Dibromohydroquinone. For instance, it’s been identified as a reactive metabolite of several brominated phenolic environmental pollutants and a disinfection byproduct in drinking water .
Safety and Hazards
将来の方向性
Future research could focus on how bacteria accurately regulate differential transcriptions of various catabolic genes via a single regulator to ensure metabolic safety . This could involve further study of the LysR-type transcriptional activator, OdcR, which strongly activates odcB transcription for the detoxification of the toxic intermediate 2,6-Dibromohydroquinone .
特性
IUPAC Name |
2,6-dibromobenzene-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2O2/c7-4-1-3(9)2-5(8)6(4)10/h1-2,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IELUPRVYGHTVHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20186956 | |
| Record name | 2,6-Dibromohydroquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20186956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromohydroquinone | |
CAS RN |
3333-25-3 | |
| Record name | 2,6-Dibromohydroquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3333-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dibromohydroquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003333253 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3333-25-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226243 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Dibromohydroquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20186956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dibromohydroquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.061 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-Dibromohydroquinone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K482GW3Y3E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 2,6-Dibromohydroquinone?
A1: 2,6-Dibromohydroquinone is a halogenated aromatic compound. Its molecular formula is C6H4Br2O2, and its molecular weight is 267.89 g/mol. While specific spectroscopic data is not provided in the provided abstracts, typical characterization methods for this compound include NMR, IR, and mass spectrometry.
Q2: How is 2,6-Dibromohydroquinone formed and what are its downstream effects in biological systems?
A: 2,6-Dibromohydroquinone can be generated through various metabolic pathways. For instance, it's identified as a metabolite of the drug Benzbromarone (BBR) through ipso-substitution by Cytochrome P450 (CYP) enzymes, primarily CYP2C9. [, ] This metabolite, alongside its oxidized form (2,6-dibromoquinone) and a mono-debrominated catechol, exhibits significant cytotoxicity in human hepatocellular carcinoma cells, exceeding the toxicity of the parent drug BBR. [, ] This suggests a link between these metabolites and BBR-induced hepatotoxicity. [, ]
Q3: How does 2,6-Dibromohydroquinone interact with enzymes in biodegradation processes?
A: 2,6-Dibromohydroquinone is a key intermediate in the biodegradation of certain halogenated compounds. For example, in the bacterium Flavobacterium sp. strain ATCC 39723, 2,6-Dibromohydroquinone is produced during the degradation of the herbicide Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) by the enzyme pentachlorophenol hydroxylase. [] This enzyme, typically involved in pentachlorophenol degradation, can also metabolize Bromoxynil, converting it to 2,6-Dibromohydroquinone with the release of cyanide. []
Q4: What is the role of 2,6-Dibromohydroquinone in the catabolism of 3,5-dibromo-4-hydroxybenzoate (DBHB)?
A: 2,6-Dibromohydroquinone is a crucial intermediate in the newly discovered oxidative decarboxylation pathway for DBHB catabolism. [] In Pigmentiphaga sp. strain H8, the enzyme OdcA, a NAD(P)H-dependent flavin monooxygenase, catalyzes the oxidative decarboxylation of DBHB to 2,6-Dibromohydroquinone. [] Subsequently, another enzyme, OdcB (a dioxygenase), cleaves the aromatic ring of 2,6-Dibromohydroquinone, leading to further degradation steps. []
Q5: How is the production of 2,6-Dibromohydroquinone controlled during DBHB catabolism?
A: The bacterium Pigmentiphaga sp. strain H8 exhibits tight regulation of 2,6-Dibromohydroquinone production during DBHB catabolism to ensure metabolic safety. [] A LysR-type transcriptional activator, OdcR, plays a critical role in this regulation by differentially activating the transcription of genes involved in DBHB degradation, including odcB, which encodes the enzyme responsible for 2,6-Dibromohydroquinone degradation. [] Interestingly, a single nucleotide mutation in the regulatory binding site of the odcB promoter leads to its significantly higher transcription compared to other genes in the pathway, ensuring efficient removal of the potentially toxic 2,6-Dibromohydroquinone. []
Q6: Can 2,6-Dibromohydroquinone be formed through non-biological processes?
A: Yes, research indicates that 2,6-Dibromohydroquinone can also be generated through the transformation of Tetrabromobisphenol A (TBrBPA) by free chlorine in water treatment processes. [] This reaction occurs over a wide pH range and involves the formation of a phenoxy radical from TBrBPA, which can then undergo various reactions, ultimately leading to the formation of 2,6-Dibromohydroquinone along with other halogenated phenolic compounds. []
Q7: What is the environmental impact of 2,6-Dibromohydroquinone?
A: While the provided abstracts do not directly address the environmental fate and impact of 2,6-Dibromohydroquinone, its presence as a metabolite in the degradation pathways of herbicides like Bromoxynil [] and its formation during chlorine disinfection of water containing TBrBPA [] suggest potential ecological concerns. Further research is needed to fully understand its persistence, bioaccumulation potential, and toxicity to various organisms in different environmental compartments.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


